4-Amino-3-methanesulfonylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

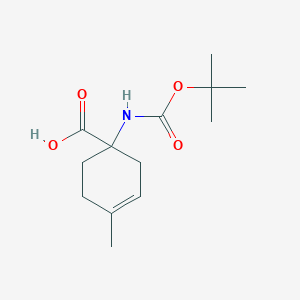

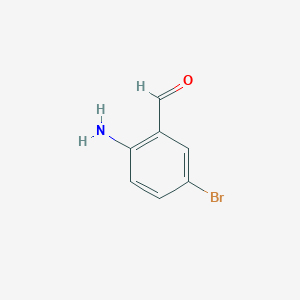

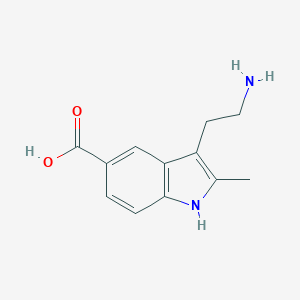

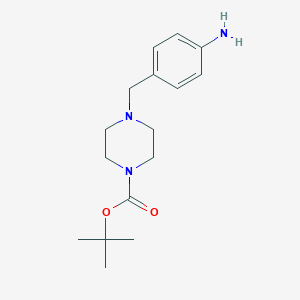

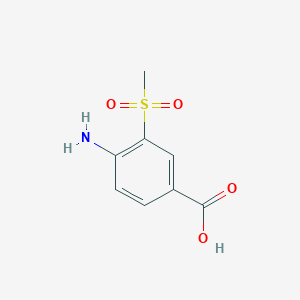

4-Amino-3-methanesulfonylbenzoic acid is a chemical compound with the CAS Number: 34263-58-6 . It has a molecular weight of 215.23 .

Synthesis Analysis

The synthesis of 4-Amino-3-methanesulfonylbenzoic acid from 4-CHLORO-3-CHLOROSULFONYLBENZOIC ACID has been reported .Molecular Structure Analysis

The molecular formula of 4-Amino-3-methanesulfonylbenzoic acid is C8H9NO4S .Scientific Research Applications

1. Double Decarboxylative Coupling Reactions

- Application Summary: This compound is used in double decarboxylative coupling reactions of carboxylic acids, a new avenue for forging carbon–carbon bonds . This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

2. Promoting Fibroblast Proliferation

- Application Summary: This synthetic amino acid has potential for promoting fibroblast proliferation . It was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination .

- Methods of Application: Dynamic Light Scattering (DLS) analysis demonstrated its ability to form aggregates with an average size of 391 nm, extending to the low micrometric size range . Cellular biological assays revealed its ability to enhance fibroblast cell growth .

- Results or Outcomes: The synthetic amino acid was found to bind serum albumins (using bovine serum albumin (BSA) as a model), and CD deconvolution provided insights into the changes in the secondary structures of BSA upon interaction with the amino acid ligand .

3. Homopolymerization of Aminobenzenesulfonic Acid

- Application Summary: The homopolymerization of o,m,p-aminobenzenesulfonic acid has been a challenging act because of the strong electron withdrawing nature of the sulfonic acid group (-SO3H) .

4. Amine-functionalized Metal–Organic Frameworks

Safety And Hazards

properties

IUPAC Name |

4-amino-3-methylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXUUHUNEVUMHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methanesulfonylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.